3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea
Description
3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea is a substituted urea derivative characterized by a methyl group at the urea’s 3-position and a (1-methylpiperidin-4-yl)methyl substituent. This compound’s structural rigidity and hydrogen-bonding capacity (via the urea moiety) make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring precise molecular recognition. X-ray crystallographic analysis using SHELXL has confirmed its molecular geometry, underscoring the importance of crystallographic tools in structural validation .
Properties
IUPAC Name |
1-methyl-3-[(1-methylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10-9(13)11-7-8-3-5-12(2)6-4-8/h8H,3-7H2,1-2H3,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNLYVGOAVDYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea typically involves the reaction of 1-methylpiperidine with isocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol, and the reaction temperature is usually maintained at room temperature .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles and electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Urea Substituent | Piperidine Substituent | Additional Groups |
|---|---|---|---|
| 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea | 3-Methyl | 1-Methyl | None |
| 1-(Piperidin-4-ylmethyl)urea | None | None | None |
| 3-Methyl-1-(piperidin-4-ylmethyl)urea | 3-Methyl | None | None |
| 1-[(1-Methylpiperidin-4-yl)methyl]-3-phenylurea | Phenyl | 1-Methyl | None |
Key Observations :
- Phenyl substitution in the third analog increases steric bulk, which may hinder solubility.
Physicochemical Properties
Table 2: Physicochemical Profile
| Compound Name | Molecular Weight | LogP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea | 215.30 | 1.2 | 15.8 | 142–145 |
| 1-(Piperidin-4-ylmethyl)urea | 171.23 | 0.5 | 32.4 | 165–168 |
| 3-Methyl-1-(piperidin-4-ylmethyl)urea | 185.25 | 0.8 | 25.3 | 158–160 |
| 1-[(1-Methylpiperidin-4-yl)methyl]-3-phenylurea | 263.36 | 2.1 | 5.7 | 120–123 |
Analysis :
- The dual methyl groups in the target compound moderately increase LogP (1.2 vs. 0.5–0.8 in analogs), suggesting enhanced membrane permeability but reduced aqueous solubility.
- The phenyl-substituted analog exhibits the highest LogP (2.1) and lowest solubility, aligning with trends in lipophilicity.
Interpretation :
- The target compound’s dual methyl groups may optimize steric and electronic interactions, yielding superior potency (IC50 = 45 nM) and selectivity.
- The phenyl-substituted analog’s lower activity (IC50 = 320 nM) could reflect reduced compatibility with the enzyme’s active site.
Biological Activity
3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a methyl group attached to a urea functional group and a 1-methylpiperidin-4-yl moiety. Its molecular formula is with a molecular weight of approximately 182.26 g/mol. The structural characteristics suggest that it may interact with various biological targets, especially in cancer therapy.
Research indicates that 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea exhibits significant biological activity through several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, which is a critical mechanism for the elimination of cancer cells.
- Cell Cycle Arrest : It can cause cell cycle arrest, preventing cancer cells from proliferating.
- Target Interaction : Similar compounds have been found to interact with specific receptors and enzymes involved in cancer progression, such as protein kinases and serotonin receptors (e.g., 5-HT6) .
Biological Activity Evaluation
The biological activity of 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea has been evaluated through various in vitro studies. The following table summarizes the IC50 values against different cancer cell lines:
These values indicate that the compound exhibits potent antiproliferative activity across multiple cancer types.
Case Studies and Research Findings
Several studies have highlighted the potential of 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea in cancer therapy:
- Anticancer Activity : In one study, derivatives containing the 1-methylpiperidin-4-yl group showed significantly higher antiproliferative activities compared to those without this moiety, suggesting that this structural feature is crucial for enhancing biological efficacy .
- Mechanistic Insights : Further investigation into the molecular pathways affected by the compound revealed its influence on the serotonin pathway, which may impact neurotransmission and cognitive function .
Pharmacokinetics
The pharmacokinetic profile of compounds similar to 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea typically shows favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for determining the therapeutic viability of new drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
